

"Structure-activity relationship (SAR) studies of Pyrazine-2,3-dicarboxamide analogs"

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Compound of Interest

Compound Name: Pyrazine-2,3-dicarboxamide

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A Comparative Guide to the Structure-Activity Relationships of **Pyrazine-2,3-dicarboxamide** Analogs

The pyrazine ring is a crucial scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[\[1\]](#)[\[2\]](#)[\[3\]](#) **Pyrazine-2,3-dicarboxamide** analogs, in particular, have garnered significant interest for their potential as therapeutic agents. This guide provides a comparative analysis of their structure-activity relationships (SAR), focusing on antimicrobial and anticancer applications. It summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways and workflows to support researchers and drug development professionals.

Antimicrobial Activity

Derivatives of pyrazinecarboxamide have been extensively studied for their activity against various microbial strains, including *Mycobacterium tuberculosis* and several fungal species.[\[4\]](#) [\[5\]](#) The biological activity of these compounds is often linked to their lipophilicity and the nature of substituents on the pyrazine ring and the amide nitrogen.

Key Structural Modifications and Their Effects

- Substitution on the Pyrazine Ring: The introduction of bulky and lipophilic groups, such as tert-butyl at position 5 and chloro at position 6, has been shown to influence antimycobacterial and antifungal activity.[\[4\]](#)[\[5\]](#)

- Amide Substituents: Condensation of substituted pyrazine-2-carboxylic acids with various aminothiazoles or anilines has yielded a range of amides with varying efficacy.[4][5] For instance, 3,5-bromo-4-hydroxyphenyl derivatives have demonstrated notable activity against *M. tuberculosis*.[4][5]
- Alkylamino Chains: The length of alkylamino chains at position 3 of the pyrazine ring has been correlated with antimycobacterial activity, with longer chains sometimes leading to more potent inhibition.[1]

Comparative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) and percentage inhibition for selected **pyrazine-2,3-dicarboxamide** analogs and related pyrazinecarboxamides against various microbial strains.

Compound ID	Structure	Target Organism	Activity Metric	Value	Reference
8	5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide	Trichophyton mentagrophytes	MIC	31.25 $\mu\text{mol}\cdot\text{mL}^{-1}$	[4][5]
18	5-tert-butyl-6-chloro-N-(3,5-dibromo-4-hydroxyphenyl)-pyrazine-2-carboxamide	Mycobacterium tuberculosis H37Rv	% Inhibition	72%	[4]
14-16	3-(hexyl/heptyl/octylamino)-N-methyl-pyrazine-2-carboxamide	Mycobacterium tuberculosis H37Rv	MIC	25 $\mu\text{g}/\text{mL}$	[1]
P4	(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone	Various Bacteria	MIC	Not specified, but highest antimicrobial activity among tested compounds.	[6]
P10	(3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)pyrimidin-2-yl)methanone	Various Bacteria	MIC	Moderate antimicrobial activity.	[6]

yl)piperazin-
1-
yl)methanone

Anticancer Activity: FGFR Inhibition

Recent studies have explored 3-amino-pyrazine-2-carboxamide derivatives as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are crucial targets in cancer therapy.[\[7\]](#) [\[8\]](#) SAR studies in this area have led to the identification of compounds with significant antitumor activity.

Key Structural Modifications and Their Effects

- Core Scaffold: A scaffold hopping strategy from a pyrimidine core to a pyrazine scaffold has proven effective in generating novel FGFR inhibitors.[\[8\]](#)
- Substituents on the Amide: The nature of the substituent on the amide nitrogen is critical for activity. A 3,5-dihydroxyphenyl group has been identified as a key feature in potent inhibitors. [\[7\]](#)[\[8\]](#)
- Hybridization Strategies: Combining structural features through hybridization has led to the development of potent FGFR inhibitors.[\[8\]](#)

Comparative Anticancer Data

The table below presents the half-maximal inhibitory concentration (IC50) values for a promising **pyrazine-2,3-dicarboxamide** analog against various cancer cell lines with FGFR abnormalities.

Compound ID	Structure	Cancer Cell Line	IC50 (μM)	Reference
18i	3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivative	NCI-H520	26.69	[8]
SNU-16	1.88	[8]		
KMS-11	3.02	[8]		
SW-780	2.34	[8]		
MDA-MB-453	12.58	[8]		

Experimental Protocols

Synthesis of Substituted Pyrazine-2-carboxamides

A general method for the synthesis of substituted pyrazine-2-carboxamides involves the condensation of a substituted pyrazine-2-carboxylic acid chloride with an appropriate amine.[4] [5]

- Acid Chloride Formation: The substituted pyrazine-2-carboxylic acid is refluxed with thionyl chloride (SOCl_2) to form the corresponding acid chloride.
- Condensation: The resulting acid chloride is then reacted with the desired substituted aminothiazole or aniline in a suitable solvent (e.g., anhydrous toluene or chloroform) to yield the final pyrazine-2-carboxamide derivative.[4]

In Vitro Antimycobacterial Activity Assay

The antimycobacterial activity of the synthesized compounds is typically evaluated against *Mycobacterium tuberculosis* H37Rv using a standard microplate-based assay.

- Culture Preparation: The mycobacterial strain is cultured in a suitable broth (e.g., Middlebrook 7H9).

- Compound Preparation: The test compounds are dissolved in a solvent like DMSO to prepare stock solutions.
- Microplate Assay: The compounds are serially diluted in microplates, and a standardized inoculum of the mycobacterial culture is added to each well.
- Incubation and Reading: The plates are incubated at 37°C, and the inhibition of mycobacterial growth is determined by measuring optical density or using a resazurin-based indicator.[\[4\]](#)

FGFR Kinase Inhibition Assay

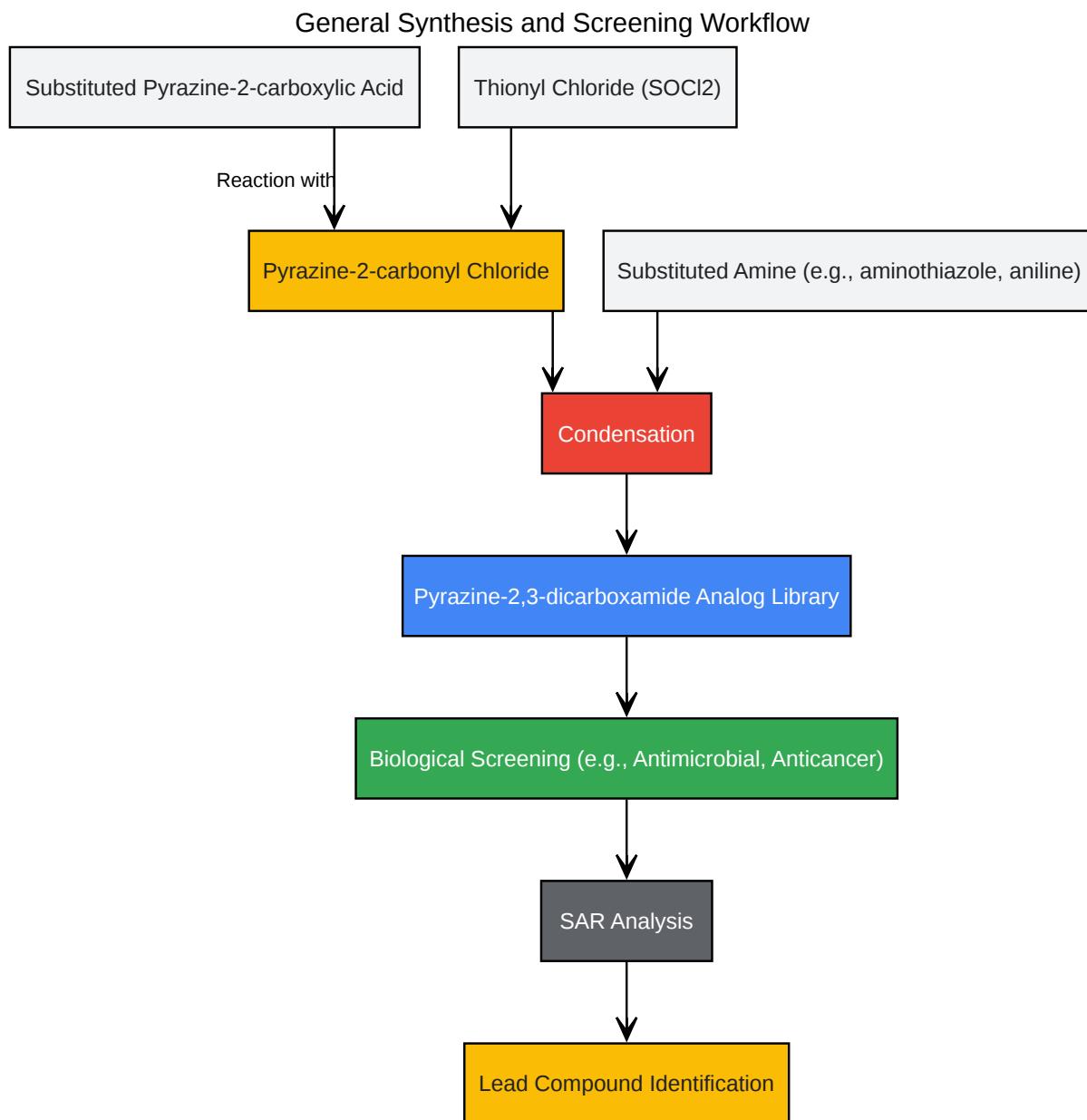
The inhibitory activity of the compounds against FGFR kinases is assessed using an in vitro kinase assay.

- Assay Components: The assay mixture typically contains the FGFR enzyme, a substrate peptide, ATP, and the test compound.
- Reaction: The kinase reaction is initiated by adding ATP.
- Detection: The phosphorylation of the substrate is quantified, often using a luminescence-based method that measures the amount of ATP remaining after the reaction. The IC₅₀ value is then calculated.[\[8\]](#)

Visualizations

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and initial biological screening of **pyrazine-2,3-dicarboxamide** analogs.

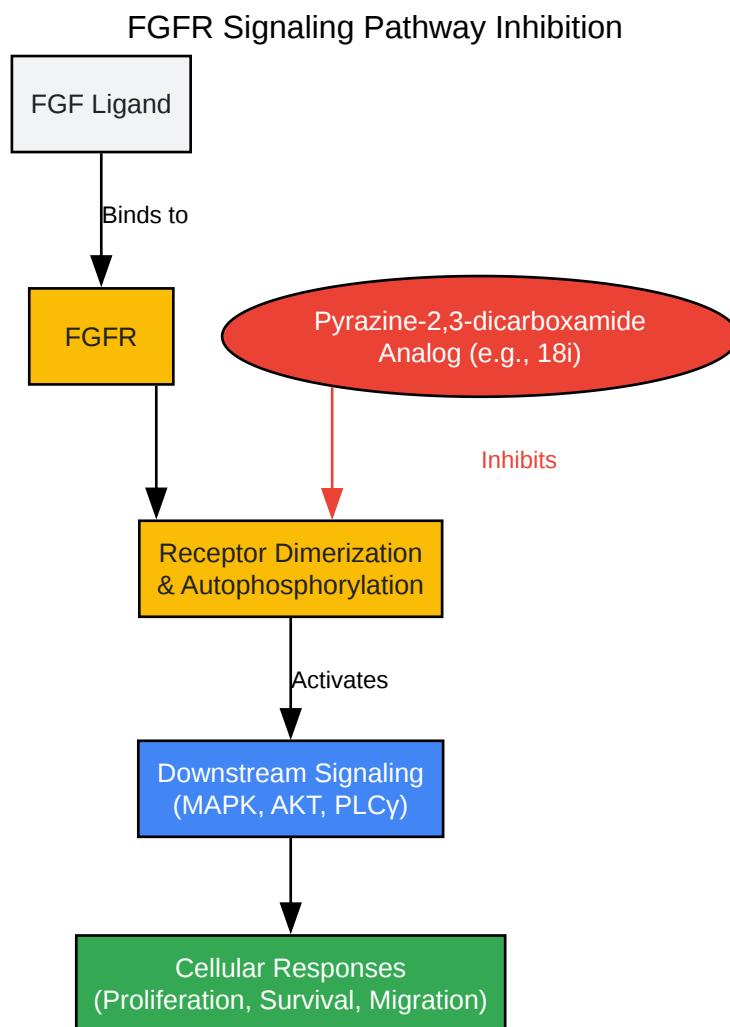


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Caption: A flowchart of the synthesis and screening process.

FGFR Signaling Pathway Inhibition

This diagram depicts the simplified signaling pathway of FGFR and indicates the point of inhibition by the **pyrazine-2,3-dicarboxamide** analogs.



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Caption: Inhibition of the FGFR signaling cascade.

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